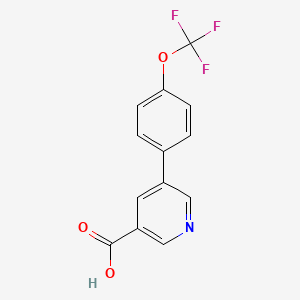

5-(4-(Trifluoromethoxy)phenyl)nicotinic acid

Description

BenchChem offers high-quality 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGFIIFSNCNIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646969 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898796-62-8 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological Activity of 5-(4-(trifluoromethoxy)phenyl)nicotinic Acid: A Framework for Preclinical Investigation

An In-depth Technical Guide

Executive Summary

5-(4-(trifluoromethoxy)phenyl)nicotinic acid is a novel chemical entity that structurally merges the well-characterized nicotinic acid (niacin) scaffold with a substituted phenyl group bearing a trifluoromethoxy moiety. Nicotinic acid is a long-established therapeutic agent for dyslipidemia, known to modulate lipid profiles favorably by reducing triglycerides, LDL-C, and Lipoprotein(a), while being the most potent agent for increasing HDL-C.[1][2] Its clinical utility, however, is often hampered by poor patient compliance due to adverse effects, most notably cutaneous flushing.[3] The introduction of the 4-(trifluoromethoxy)phenyl group at the 5-position of the pyridine ring presents a rational medicinal chemistry strategy to potentially enhance therapeutic properties. The trifluoromethoxy group is known for its high metabolic stability and ability to increase lipophilicity, which can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive technical framework for the preclinical evaluation of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid. It is structured not as a report of existing data—as this specific molecule is novel to public-domain research—but as an expert-driven investigational roadmap. We will detail the scientific rationale behind a tiered, logical progression of experiments, from primary target validation and mechanism of action studies to in vivo efficacy and safety assessments. This document serves as a self-validating system of protocols and insights designed to thoroughly characterize the biological activity of this promising compound.

Introduction: A Synthesis of a Proven Pharmacophore and Modern Medicinal Chemistry

The rationale for investigating 5-(4-(trifluoromethoxy)phenyl)nicotinic acid is built upon two core pillars: the established pharmacology of the nicotinic acid core and the physicochemical advantages conferred by the trifluoromethoxy-phenyl substituent.

The Nicotinic Acid Pharmacophore: A Known Modulator of Lipid Metabolism

Nicotinic acid exerts its primary lipid-modifying effects through multiple mechanisms:

-

GPR109A Receptor Agonism: It binds to the G protein-coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[3] This is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing the mobilization of free fatty acids from adipose tissue.[4]

-

Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes.[5] DGAT2 is the rate-limiting enzyme in triglyceride synthesis. Its inhibition leads to reduced VLDL-C and LDL-C production.[5]

-

Stabilization of HDL: The compound reduces the hepatic uptake and catabolism of apolipoprotein A1 (ApoA-I), the primary protein component of HDL, thereby increasing circulating HDL-C levels.[4][5]

The 4-(Trifluoromethoxy)phenyl Substituent: A Tool for Pharmacokinetic and Potency Optimization

The trifluoromethoxy (-OCF3) group is a valuable substituent in drug design due to its unique electronic properties and high stability.[6] Unlike a methoxy group, it is exceptionally resistant to metabolic cleavage.[6] Its inclusion, along with the phenyl linker, is hypothesized to:

-

Increase Lipophilicity: Potentially enhancing membrane permeability and altering the volume of distribution.

-

Improve Metabolic Stability: Reducing first-pass metabolism and prolonging the biological half-life.

-

Modify Receptor Binding: The size and electronic nature of the substituent may alter the binding affinity and efficacy at the GPR109A receptor, potentially leading to increased potency.

Based on this structural analysis, the primary hypothesis is that 5-(4-(trifluoromethoxy)phenyl)nicotinic acid will act as a GPR109A agonist with a potentially improved pharmacological profile compared to the parent nicotinic acid.

Part I: Primary Target Validation and Mechanism of Action

The initial and most critical phase of investigation is to confirm that the compound engages its hypothesized primary target, the GPR109A receptor, and to quantify the functional consequences of this engagement.

Experimental Workflow: GPR109A Target Engagement

Caption: Workflow for GPR109A target validation and functional characterization.

Protocol 1: GPR109A Radioligand Binding Assay

-

Expertise & Rationale: This experiment is the gold standard for determining if a compound physically interacts with a target receptor and for quantifying its binding affinity (Ki). We use competitive binding against a known high-affinity radioligand to measure the displacement caused by our test compound. This directly establishes target engagement.

-

Methodology:

-

Membrane Preparation: Utilize membrane preparations from Chinese Hamster Ovary (CHO) cells stably overexpressing the human GPR109A receptor.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Receptor membranes (5-10 µg protein/well).

-

Radioligand: [³H]-Nicotinic acid at a final concentration near its Kd (e.g., 50 nM).

-

Test Compound: 5-(4-(trifluoromethoxy)phenyl)nicotinic acid at concentrations ranging from 1 pM to 100 µM.

-

Non-specific Binding Control: A high concentration of unlabeled nicotinic acid (e.g., 100 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Functional Assay

-

Expertise & Rationale: Since GPR109A is a Gi-coupled receptor, agonist binding inhibits adenylyl cyclase, leading to a measurable drop in intracellular cyclic AMP (cAMP). This functional assay confirms that receptor binding translates into a biological signal. Using forskolin to artificially elevate cAMP levels creates a large dynamic range, making the inhibitory effect of an agonist easier to detect and quantify.

-

Methodology:

-

Cell Culture: Plate CHO-K1 cells stably expressing human GPR109A into a 384-well assay plate and incubate overnight.

-

Compound Addition: Remove culture medium and add assay buffer containing the test compound at concentrations from 1 pM to 100 µM. Incubate for 30 minutes.

-

cAMP Stimulation: Add forskolin (e.g., 10 µM final concentration) to all wells except the negative control to stimulate adenylyl cyclase. Incubate for another 30 minutes.

-

Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

-

Data Analysis: Normalize the data to the forskolin-stimulated control (0% inhibition) and basal control (100% inhibition). Plot the percent inhibition versus the log concentration of the test compound to determine the EC50 value.

-

Data Summary: Hypothesized Target Profile

| Compound | GPR109A Binding Affinity (Ki, nM) | GPR109A Functional Potency (EC50, nM) | Max % Inhibition of cAMP |

| Nicotinic Acid (Reference) | 150 - 500 | 300 - 800 | ~95% |

| 5-(4-(trifluoromethoxy)phenyl)nicotinic acid | TBD | TBD | TBD |

Part II: Cellular and Metabolic Activity Profiling

Following target validation, the next logical step is to assess the compound's effects on downstream metabolic pathways in a physiologically relevant cell type, such as human hepatocytes.

Signaling Pathway: Hepatic Lipid Regulation by Nicotinic Acid

Caption: Key hepatic pathways modulated by nicotinic acid analogs.

Protocol 3: Hepatocyte Triglyceride (TG) Synthesis Assay

-

Expertise & Rationale: This assay directly measures the impact of the compound on the de novo synthesis of triglycerides, a key mechanism for lowering VLDL.[5] By using a radiolabeled fatty acid precursor, we can precisely quantify the rate of synthesis and its inhibition. HepG2 cells are a widely accepted and robust model for this purpose.

-

Methodology:

-

Cell Culture: Seed human hepatoma (HepG2) cells in a 24-well plate and grow to near confluency.

-

Serum Starvation: Serum-starve the cells for 12-16 hours to synchronize them.

-

Compound Treatment: Pre-incubate cells with varying concentrations of the test compound or vehicle control for 1-2 hours.

-

Radiolabeling: Add [¹⁴C]-oleic acid complexed to bovine serum albumin (BSA) to each well and incubate for 4-6 hours.

-

Lipid Extraction: Wash the cells with PBS, then lyse and extract total lipids using a hexane:isopropanol (3:2) solvent mixture.

-

Separation & Quantification: Separate the lipid classes using thin-layer chromatography (TLC). Scrape the silica corresponding to the triglyceride band and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition of TG synthesis versus log concentration to determine the IC50.

-

Protocol 4: Apolipoprotein B (ApoB) Secretion Assay

-

Expertise & Rationale: The reduction in TG availability caused by DGAT2 inhibition leads to the intracellular degradation of ApoB, the main structural protein of VLDL and LDL.[5] Consequently, fewer ApoB-containing lipoprotein particles are secreted. Measuring secreted ApoB via ELISA is a robust and highly specific method to quantify this critical downstream effect.

-

Methodology:

-

Cell Culture: Seed HepG2 cells in a 12-well plate and grow to confluency.

-

Compound Treatment: Replace the medium with fresh, serum-free medium containing the test compound at various concentrations. Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C.

-

ELISA: Quantify the concentration of human ApoB in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Normalization: Lyse the cells in the plate and perform a total protein assay (e.g., BCA assay) to normalize the secreted ApoB levels to the total cellular protein content in each well.

-

Data Analysis: Calculate the percent inhibition of ApoB secretion relative to the vehicle control and determine the IC50 value.

-

Part III: In Vivo Pharmacodynamic and Efficacy Evaluation

The ultimate test of a lipid-modifying agent is its performance in a living system. This phase evaluates the compound's ability to alter plasma lipid profiles in a relevant animal model of dyslipidemia.

Experimental Workflow: In Vivo Dyslipidemia Model

Caption: Workflow for in vivo evaluation in a dyslipidemia model.

Protocol 5: Chronic Dosing in a High-Fat Diet-Induced Dyslipidemia Hamster Model

-

Expertise & Rationale: The golden Syrian hamster, when fed a high-fat, high-cholesterol diet, develops a human-like dyslipidemia, including elevated triglycerides and LDL-C. This model is well-validated and known to be responsive to nicotinic acid, making it an excellent choice for efficacy testing. A chronic 28-day study allows for the assessment of sustained lipid-lowering effects.

-

Methodology:

-

Animal Model: Use male golden Syrian hamsters.

-

Diet-Induced Dyslipidemia: Acclimatize animals for 1 week, then place them on a high-fat diet (e.g., 20% fat, 0.5% cholesterol) for 2-3 weeks to induce dyslipidemia.

-

Group Allocation: Randomize animals into treatment groups (n=8-10 per group):

-

Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

-

Group 2: Nicotinic Acid (Positive Control, e.g., 100 mg/kg/day)

-

Groups 3-5: Test Compound at low, mid, and high doses (e.g., 10, 30, 100 mg/kg/day).

-

-

Dosing: Administer compounds once daily via oral gavage for 28 consecutive days.

-

Blood Sampling: Collect blood samples via the retro-orbital sinus at baseline (Day 0), Day 14, and at termination (Day 28) after a 4-hour fast.

-

Endpoint Analysis:

-

Lipid Profiles: Analyze plasma samples for total cholesterol (TC), triglycerides (TG), HDL-C, and calculate LDL-C using the Friedewald equation (if TG < 400 mg/dL).

-

Pharmacokinetics (PK): On Day 28, use a satellite group of animals to perform a limited PK study. Collect blood at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-final dose to determine key PK parameters (Cmax, Tmax, AUC).

-

Safety: Monitor body weight, food consumption, and clinical signs throughout the study. At termination, collect liver tissue for weight and histopathology, and measure plasma ALT/AST levels.

-

-

Data Summary: Expected In Vivo Outcomes

| Treatment Group | % Change in TG | % Change in LDL-C | % Change in HDL-C | Plasma Exposure (AUC) |

| Vehicle | ~0% | ~0% | ~0% | N/A |

| Nicotinic Acid | ↓ 20-40% | ↓ 10-25% | ↑ 15-30% | Reference Value |

| Test Compound (Low Dose) | TBD | TBD | TBD | TBD |

| Test Compound (Mid Dose) | TBD | TBD | TBD | TBD |

| Test Compound (High Dose) | TBD | TBD | TBD | TBD |

Safety and Off-Target Considerations

A critical component of drug development is assessing potential liabilities. For a nicotinic acid analog, the primary concern is the flushing response.

Protocol 6: Mouse Ear Vasodilation (Flushing) Assay

-

Expertise & Rationale: The flushing side effect is mediated by GPR109A activation on Langerhans cells in the skin, leading to the release of prostaglandins (PGD2, PGE2) and subsequent vasodilation.[5] This physiological response can be accurately quantified in mice by measuring changes in blood flow in the ear using Laser Doppler flowmetry, providing a translatable measure of this key adverse effect.

-

Methodology:

-

Animal Model: Use male C57BL/6 mice.

-

Anesthesia: Lightly anesthetize the mice to prevent movement artifacts.

-

Baseline Measurement: Place the Laser Doppler probe on the ventral side of the ear and record a stable baseline blood flow reading for 5-10 minutes.

-

Compound Administration: Administer the test compound, nicotinic acid, or vehicle via intraperitoneal (IP) injection.

-

Post-Dose Measurement: Continuously record blood flow for 60 minutes post-injection.

-

Data Analysis: Express the data as the percentage change from baseline blood flow over time. Calculate the peak vasodilation and the area under the curve (AUC) for the response for each treatment group. A reduced response compared to nicotinic acid at an equi-efficacious dose would be a highly desirable outcome.

-

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-stage preclinical program to define the biological activity of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid. The proposed sequence of in vitro and in vivo experiments is designed to systematically test the central hypothesis: that this novel molecule is a GPR109A agonist with lipid-modifying properties.

The key differentiators to investigate are whether the structural modifications lead to:

-

Enhanced Potency: A lower EC50/IC50 in functional and metabolic assays.

-

Improved Pharmacokinetics: A longer half-life and greater oral bioavailability.

-

A Superior Safety Profile: Specifically, a dissociation of lipid-lowering efficacy from the flushing response.

Positive outcomes from this investigational framework would provide a strong rationale for advancing 5-(4-(trifluoromethoxy)phenyl)nicotinic acid into formal IND-enabling studies, with the ultimate goal of developing a next-generation therapy for dyslipidemia with improved efficacy and patient tolerability.

References

-

Title: Nicotinic acid Source: Wikipedia URL: [Link]

-

Title: 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: scispace.com URL: [Link]

-

Title: (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: iop.kiev.ua URL: [Link]

-

Title: In Vitro And In Vivo Studies Of Nicotinic Acid In An Experimental Metastasis Model Of B16F10 Melanoma Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds Source: SciSpace URL: [Link]

-

Title: Nicotinic acid: pharmacological effects and mechanisms of action Source: PubMed URL: [Link]

-

Title: Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram Source: ResearchGate URL: [Link]

-

Title: Niacin Source: Linus Pauling Institute | Oregon State University URL: [Link]

-

Title: Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets Source: PMC URL: [Link]

-

Title: Mechanism of action of niacin Source: PubMed URL: [Link]

-

Title: Nicotinic acid, its mechanism of action and pharmacological effects Source: ResearchGate URL: [Link]

-

Title: The influence of niacin and nicotinamide on in vivo carcinogenesis Source: PubMed URL: [Link]

-

Title: TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice Source: PMC URL: [Link]

-

Title: Details of the Drug | DrugMAP Source: DrugMAP URL: [Link]

-

Title: Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications Source: PMC URL: [Link]

-

Title: Dermal Delivery of Niacinamide—In Vivo Studies Source: MDPI URL: [Link]

-

Title: (PDF) In vitro Studies of Antitumor Effect, Toxicity/Cytotoxicity and Skin Permeation/Retention of a Green Fluorescence Pyrene-based Dye for PDT Application Source: ResearchGate URL: [Link]

-

Title: Study suggests excess vitamin B3 could increase heart disease risk Source: YouTube URL: [Link]

-

Title: Fluoxetine Source: Wikipedia URL: [Link]

-

Title: Niacin Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Niacin - Health Professional Fact Sheet Source: National Institutes of Health URL: [Link]

-

Title: Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress Source: MDPI URL: [Link]

-

Title: Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis Source: PMC URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Niacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Pharmacokinetics of Trifluoromethoxy-Substituted Nicotinic Acids

Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone for optimizing the pharmacokinetic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides a comprehensive technical overview of the pharmacokinetic considerations for nicotinic acid derivatives bearing this pivotal substituent. As researchers and drug development professionals, understanding the intricate interplay between the trifluoromethoxy moiety and the nicotinic acid scaffold is paramount for the rational design of novel therapeutics with enhanced efficacy and safety profiles.

Introduction: The Trifluoromethoxy Group as a Bioisostere and Metabolic Shield

Nicotinic acid, a fundamental B vitamin, and its derivatives have long been explored for various therapeutic applications. The introduction of a trifluoromethoxy group onto the nicotinic acid core is a deliberate strategy to modulate its physicochemical properties. The -OCF₃ group serves as a lipophilic bioisostere for other functionalities, enhancing membrane permeability and potentially improving oral absorption.[1] More critically, the strong carbon-fluorine bonds within the trifluoromethoxy group confer significant metabolic stability, shielding the molecule from rapid degradation by metabolic enzymes. This "metabolic blocking" effect can lead to a longer plasma half-life and sustained therapeutic exposure.

This guide will dissect the pharmacokinetic journey of trifluoromethoxy-substituted nicotinic acids, providing both theoretical underpinnings and practical experimental protocols for their evaluation.

Absorption: Navigating the Biological Barriers

The oral bioavailability of a drug candidate is a critical determinant of its clinical utility. For trifluoromethoxy-substituted nicotinic acids, the inherent lipophilicity imparted by the -OCF₃ group generally favors passive diffusion across the gastrointestinal tract.

In Silico Prediction of Absorption Properties

Prior to in vitro and in vivo studies, computational models can provide valuable insights into the likely absorption characteristics.

Table 1: Predicted Physicochemical Properties of a Model Compound (5-Trifluoromethoxy-Nicotinic Acid)

| Parameter | Predicted Value | Implication for Absorption |

| LogP | 2.5 - 3.5 | Optimal lipophilicity for passive absorption |

| Polar Surface Area (PSA) | 49.3 Ų | Favorable for membrane permeability |

| Number of Rotatable Bonds | 2 | Low conformational flexibility, aiding absorption |

| Solubility | Moderate | May require formulation strategies for optimal dissolution |

Note: These are predicted values and require experimental verification.

Experimental Workflow: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as a robust in vitro model to predict intestinal drug absorption.

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

-

Compound Preparation: Prepare a stock solution of the trifluoromethoxy-substituted nicotinic acid in a suitable solvent (e.g., DMSO) and dilute to the final test concentration in transport buffer (e.g., Hank's Balanced Salt Solution).

-

Apical to Basolateral Permeability (A→B):

-

Add the test compound solution to the apical (upper) chamber of the Transwell® insert.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

-

-

Basolateral to Apical Permeability (B→A):

-

Add the test compound solution to the basolateral chamber.

-

Collect samples from the apical chamber at the same time points.

-

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A high A→B Papp value and a low efflux ratio (Papp B→A / Papp A→B) are indicative of good oral absorption.

Diagram 1: Caco-2 Permeability Assay Workflow

Caption: Workflow for assessing intestinal permeability.

Distribution: Reaching the Target, Avoiding Off-Targets

Once absorbed, a drug's distribution profile dictates its concentration at the site of action and potential for off-target toxicities. Plasma protein binding and tissue distribution are key parameters in this phase.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, influences its free (unbound) concentration, which is the pharmacologically active fraction.

Equilibrium dialysis is the gold standard for determining the fraction of unbound drug in plasma.[2][3][4]

-

Apparatus Setup: Utilize a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cut-off of 12-14 kDa).[2]

-

Sample Preparation: Spike the trifluoromethoxy-substituted nicotinic acid into plasma (human, rat, mouse, etc.) at a clinically relevant concentration.[2]

-

Dialysis: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of protein-free buffer (e.g., PBS) to the other chamber.

-

Incubation: Incubate the apparatus at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours).

-

Sample Collection and Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Determine the concentration of the compound in each chamber by LC-MS/MS.

-

Calculation:

-

Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)

-

Percentage bound = (1 - fu) * 100

-

Table 2: Hypothetical Plasma Protein Binding Data for a Trifluoromethoxy-Substituted Nicotinic Acid Analog

| Species | Concentration (µM) | Fraction Unbound (fu) | % Bound |

| Human | 1 | 0.05 | 95% |

| Rat | 1 | 0.08 | 92% |

| Mouse | 1 | 0.12 | 88% |

Note: This is illustrative data. Actual values will vary depending on the specific compound.

Metabolism: The Biotransformation Landscape

The metabolic fate of a drug is a critical determinant of its half-life and potential for drug-drug interactions. The trifluoromethoxy group is generally resistant to metabolism, which can significantly alter the metabolic profile compared to non-fluorinated or methoxy-substituted analogs.[2][5]

In Vitro Metabolism: Liver Microsomes

Human liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[6]

-

Incubation Mixture: Prepare an incubation mixture containing the trifluoromethoxy-substituted nicotinic acid (typically 1 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Table 3: Comparative Metabolic Stability in Liver Microsomes

| Compound | Species | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |

| 5-Trifluoromethoxy-Nicotinic Acid (Hypothetical) | Human | > 120 | < 5 |

| 5-Methoxy-Nicotinic Acid | Human | 25 | 27.7 |

| 5-Trifluoromethoxy-Nicotinic Acid (Hypothetical) | Rat | 95 | 7.3 |

| 5-Methoxy-Nicotinic Acid | Rat | 15 | 46.2 |

Note: Data for 5-methoxy-nicotinic acid is illustrative and based on the general understanding of methoxy group metabolism. Data for the trifluoromethoxy analog is hypothetical, reflecting its expected higher stability.

Diagram 2: Niacin and Potential Trifluoromethoxy-Substituted Nicotinic Acid Metabolism

Caption: Comparative metabolic pathways.

Excretion: The Final Clearance

The primary route of excretion for nicotinic acid and its metabolites is via the kidneys.[8] For trifluoromethoxy-substituted nicotinic acids, a significant portion of the parent compound may be excreted unchanged in the urine due to its high metabolic stability.

In Vivo Pharmacokinetic Study in Rodents

A definitive understanding of the complete pharmacokinetic profile requires in vivo studies.

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) Group: Administer the compound via tail vein injection (e.g., 1 mg/kg).

-

Oral (PO) Group: Administer the compound via oral gavage (e.g., 5 mg/kg).

-

-

Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[9]

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Analysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.

Table 4: Hypothetical In Vivo Pharmacokinetic Parameters of a Trifluoromethoxy-Substituted Nicotinic Acid Analog in Rats

| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.08 | 1.0 |

| AUC₀-t (ng*h/mL) | 3200 | 5120 |

| t½ (h) | 4.5 | 4.8 |

| Clearance (mL/min/kg) | 5.2 | - |

| Volume of Distribution (L/kg) | 2.1 | - |

| Bioavailability (%) | - | 64 |

Note: This is illustrative data and will be highly dependent on the specific compound and experimental conditions.[1][10][11][12][13][14]

Bioanalytical Methodology: The Cornerstone of Accurate Pharmacokinetic Assessment

A robust and validated bioanalytical method is essential for the accurate quantification of trifluoromethoxy-substituted nicotinic acids in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16][17][18][19]

LC-MS/MS Method Development and Validation

-

Sample Preparation: Protein precipitation is a common and efficient method for extracting the analyte from plasma.[19]

-

Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant.

-

-

Chromatography:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the compound's properties.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

Diagram 3: Bioanalytical Workflow for Pharmacokinetic Studies

Caption: From in vivo study to pharmacokinetic data.

Conclusion and Future Perspectives

The incorporation of a trifluoromethoxy group is a powerful strategy for enhancing the pharmacokinetic properties of nicotinic acid derivatives. The resulting analogs often exhibit improved metabolic stability and favorable absorption characteristics, leading to a more desirable in vivo profile. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive pharmacokinetic evaluation of this promising class of compounds.

Future research should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to enable the a priori design of trifluoromethoxy-substituted nicotinic acids with tailored pharmacokinetic profiles for specific therapeutic applications.

References

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. [Link]

-

Inotiv. Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. [Link]

-

Bienta. Plasma Protein Binding Assay (Equilibrium Dialysis). [Link]

-

Wikipedia. Nicotinic acid. [Link]

-

BioIVT. Plasma Protein Binding Assay. [Link]

-

Drug, Discovery, Development and Therapeutics. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of a Novel Clioquinol-Ganciclovir Codrug (CLBQ14) in Rats. [Link]

-

Bienta. Hepatic Microsomal Stability (human, rat, or mouse). [Link]

-

MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]

-

Cyprotex. Microsomal Stability. [Link]

-

Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902. [Link]

-

Science.gov. auc cmax tmax: Topics by Science.gov. [Link]

-

Optibrium. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]

-

PubMed Central. Predictive Potential of Cmax Bioequivalence in Pilot Bioavailability/Bioequivalence Studies, through the Alternative ƒ2 Similarity Factor Method. [Link]

-

Semantic Scholar. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. [Link]

-

Journal of Phytomedicine and Therapeutics. (2022). [Link]

-

ResearchGate. Pharmacokinetic parameters C max , t max and AUC 0-24 h obtained in... [Link]

-

bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]

-

PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

-

National Institutes of Health. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data. [Link]

-

Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

-

ScienceOpen. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. [Link]

-

MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [Link]

-

genOway. Pharmacokinetic & Biodistribution - Preclinical PK analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]

- 4. bioivt.com [bioivt.com]

- 5. researchgate.net [researchgate.net]

- 6. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]

- 7. dovepress.com [dovepress.com]

- 8. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 9. Nicotine Pharmacokinetics in Rats Is Altered as a Function of Age, Impacting the Interpretation of Animal Model Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. auc cmax tmax: Topics by Science.gov [science.gov]

- 11. optibrium.com [optibrium.com]

- 12. Predictive Potential of Cmax Bioequivalence in Pilot Bioavailability/Bioequivalence Studies, through the Alternative ƒ2 Similarity Factor Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajol.info [ajol.info]

- 14. Preclinical PK analysis | genOway [genoway.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. bevital.no [bevital.no]

- 17. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. criver.com [criver.com]

Methodological & Application

Application Note: Synthesis Protocol for 5-(4-(trifluoromethoxy)phenyl)nicotinic acid

Strategic Abstract & Scope

This Application Note details the optimized synthesis of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid , a privileged biaryl scaffold frequently utilized in medicinal chemistry for kinase inhibition and GPCR modulation.

While direct coupling to nicotinic acid is possible, this protocol prioritizes the Ester Intermediate Route .[1] Experience has shown that the zwitterionic nature of the free nicotinic acid often leads to catalyst poisoning and difficult purification during palladium-catalyzed cross-couplings.[1] By utilizing methyl 5-bromonicotinate as the electrophile, we ensure superior solubility, cleaner reaction profiles, and the ability to utilize standard silica gel chromatography for intermediate purification before the final hydrolysis.[1]

Core Retrosynthetic Logic

The synthesis relies on a Suzuki-Miyaura cross-coupling between a 5-halonicotinic acid derivative and a commercially stable arylboronic acid, followed by controlled saponification.[1]

Figure 1: Retrosynthetic strategy prioritizing the ester intermediate to maximize yield and purity.

Experimental Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of methyl 5-(4-(trifluoromethoxy)phenyl)nicotinate.

Reagents & Stoichiometry

| Component | Role | Equiv. | Scale (Example) | CAS No. |

| Methyl 5-bromonicotinate | Electrophile | 1.0 | 1.08 g (5.0 mmol) | 29681-44-5 |

| 4-(Trifluoromethoxy)phenylboronic acid | Nucleophile | 1.2 | 1.24 g (6.0 mmol) | 139301-27-2 |

| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 | 122 mg (0.15 mmol) | 95464-05-4 |

| K₂CO₃ (2.0 M aq) | Base | 3.0 | 7.5 mL (15 mmol) | 584-08-7 |

| 1,4-Dioxane | Solvent | N/A | 25 mL (0.2 M) | 123-91-1 |

Step-by-Step Procedure

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine Methyl 5-bromonicotinate, 4-(Trifluoromethoxy)phenylboronic acid, and the Pd catalyst.

-

Inertion: Seal the flask with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times to remove oxygen.[1] Critical: Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.[1] -

Solvent Addition: Add degassed 1,4-Dioxane and the 2.0 M aqueous

solution via syringe. -

Reaction: Heat the mixture to 90°C in an oil bath for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS until the bromide starting material is fully consumed.

-

Workup:

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%

40% EtOAc in Hexanes).-

Expected Result: Off-white to pale yellow solid.[1]

-

Stage 2: Saponification (Ester Hydrolysis)

Objective: Conversion of the methyl ester to the final carboxylic acid.[1]

Reagents

-

Substrate: Methyl 5-(4-(trifluoromethoxy)phenyl)nicotinate (from Stage 1).[1]

-

Base: Lithium Hydroxide Monohydrate (

) (3.0 equiv).[1] -

Solvent: THF / Water (3:1 ratio).[1]

Step-by-Step Procedure

-

Dissolution: Dissolve the ester (approx. 4.0 mmol) in THF (12 mL).[1]

-

Hydrolysis: Add a solution of

(504 mg, 12 mmol) in Water (4 mL). The mixture will likely become biphasic or cloudy.[1] -

Reaction: Stir vigorously at Room Temperature for 2–4 hours.

-

Note: If reaction is slow (monitored by LC-MS showing M+14 mass shift), heat to 40°C.[1]

-

-

Isolation (The pH Swing):

-

Concentrate the reaction mixture in vacuo to remove the majority of THF.

-

Dilute the aqueous residue with water (10 mL).[1]

-

Acidification: Cool the solution in an ice bath. Slowly add 1.0 M HCl dropwise until the pH reaches ~3–4.

-

Observation: The product should precipitate as a white solid near its isoelectric point.[1]

-

-

Filtration: Collect the solid by vacuum filtration.[1] Wash the cake with cold water (

) and minimal cold ether to remove organic impurities.[1] -

Drying: Dry in a vacuum oven at 50°C overnight.

Critical Process Controls & Troubleshooting

The following logic flow details how to handle common deviations during the synthesis.

Figure 2: Decision matrix for reaction monitoring and workup optimization.

Senior Scientist's Notes (E-E-A-T)

-

Catalyst Selection: While

is the "textbook" catalyst, we recommend -

Boronic Acid Stability: The trifluoromethoxy group is electron-withdrawing, making the boronic acid prone to protodeboronation (loss of the boron group).[1] If yields are low, switch to the corresponding Potassium Trifluoroborate salt, which releases the active boronic acid slowly in situ [2].[1]

-

Isoelectric Point (pI): Nicotinic acid derivatives are amphoteric.[1] During the acid workup, if you acidify too far (pH < 1), the pyridine nitrogen protonates, forming a soluble hydrochloride salt.[1] Aim strictly for pH 3–4 to maximize precipitation.

Safety & Handling

-

Pyridine Derivatives: Generally possess unpleasant odors and potential neurotoxicity.[1] Handle in a well-ventilated fume hood.

-

Palladium: Heavy metal waste must be segregated.[1]

-

Hydrofluoric Acid Risk: While the

group is generally stable, thermal decomposition at extreme temperatures (>200°C) can release HF.[1] Do not overheat the reaction.

References

-

BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives from 5-Bromonicotinic Acid. Retrieved from [1]

-

Molander, G. A., & Biolatto, B. (2003).[1][7] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Retrieved from [1]

-

Sokolenko, T. M., et al. (2024).[1][8][9][10] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [1]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Application Note & Protocol: High-Sensitivity LC-MS/MS Quantification of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid in Human Plasma

Introduction: The Analytical Imperative for Novel Therapeutics

In the landscape of modern drug discovery, the precise quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical development.[1][2] 5-(4-(trifluoromethoxy)phenyl)nicotinic acid represents a class of small molecules whose pharmacokinetic (PK) and pharmacodynamic (PD) profiles must be accurately characterized. The incorporation of a trifluoromethoxy (-OCF3) group, a common strategy in medicinal chemistry, can significantly enhance metabolic stability and bioavailability.[3] However, this also necessitates highly sensitive and selective analytical methods to elucidate its behavior in vivo.

This application note details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid in human plasma. The protocol is designed for researchers in pharmaceutical development and contract research organizations, providing a comprehensive workflow from sample preparation to method validation, adhering to the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[4][5]

Method Overview: A Strategy of Speed and Specificity

The developed method leverages the speed of a simple protein precipitation (PPT) sample preparation technique with the unparalleled sensitivity and selectivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[6][7][8] Chromatographic separation is achieved using a reversed-phase UHPLC system, providing a short run time suitable for the analysis of large sample batches typical in pharmacokinetic studies. This combination ensures minimal matrix effects and reliable quantification across a wide dynamic range.

Experimental Protocol

Materials, Reagents, and Standards

-

Analyte: 5-(4-(trifluoromethoxy)phenyl)nicotinic acid (Reference Standard, >98% purity)

-

Internal Standard (IS): 5-(4-(trifluoromethoxy)phenyl)nicotinic acid-d4 (Isotope-labeled IS is preferred; if unavailable, a structurally similar analog like 5-(4-(trifluoromethyl)phenyl)nicotinic acid can be used after careful validation).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-

Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

Instrumentation

-

LC System: A UHPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC I-Class, Shimadzu Nexera series).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ 6500+, Waters Xevo TQ-S micro).

Liquid Chromatography (LC) Method

The chromatographic conditions were optimized to achieve a sharp peak shape and rapid elution, minimizing run time while ensuring separation from potential interferences.

| Parameter | Condition |

| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 below |

Table 1: LC Gradient Elution Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 0.5 | 10 |

| 2.0 | 95 |

| 2.5 | 95 |

| 2.6 | 10 |

| 3.5 | 10 |

Mass Spectrometry (MS/MS) Method

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, as the nicotinic acid moiety is readily protonated.[9][10] Ion source parameters and MRM transitions were optimized by infusing a standard solution of the analyte and internal standard.[11][12] The MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[13][14]

Table 2: Optimized MS/MS Parameters

| Parameter | Analyte | Internal Standard (IS) |

|---|---|---|

| Precursor Ion (Q1) [M+H]⁺ | m/z 284.1 | m/z 288.1 |

| Product Ion (Q3) - Quantifier | m/z 238.1 | m/z 242.1 |

| Collision Energy (CE) - Quantifier | 22 eV | 22 eV |

| Product Ion (Q3) - Qualifier | m/z 120.0 | m/z 124.0 |

| Collision Energy (CE) - Qualifier | 35 eV | 35 eV |

| Dwell Time | 100 ms | 100 ms |

| Ion Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V | |

Rationale for Transitions: The quantifier transition (m/z 284.1 → 238.1) corresponds to the neutral loss of formic acid (HCOOH, 46 Da), a common fragmentation for carboxylic acids. The qualifier transition provides additional structural confirmation. These values must be determined empirically on the specific instrument used.

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples. Prepare a separate IS working solution (e.g., 100 ng/mL).

-

Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve (e.g., 8 non-zero standards ranging from 1 to 1000 ng/mL) and at least three levels of QCs (Low, Mid, High).

Sample Preparation Protocol: Protein Precipitation

This protocol is designed for efficiency and high recovery.[15][16]

-

Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 25 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except for the double blank (add 25 µL of 50:50 ACN/water instead).

-

Precipitate: Add 200 µL of cold acetonitrile to each tube.

-

Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or well plate.

-

Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Visualization of the Analytical Workflow

The overall experimental process from sample receipt to final data generation is outlined below.

Method Validation Protocol

A full validation should be conducted according to regulatory guidelines to ensure the method is reliable for its intended purpose.[5][17] The key validation experiments are described below.

-

Selectivity: Analyze at least six different lots of blank human plasma to ensure no endogenous components interfere with the detection of the analyte or IS.

-

Linearity and Range: Analyze calibration curves on three separate days. The curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=6) on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[18]

-

Matrix Effect and Recovery: Evaluate the effect of the plasma matrix on ionization and the efficiency of the extraction process. This is typically done by comparing the response of the analyte in post-extraction spiked plasma to its response in a neat solution.

-

Stability: Assess the stability of the analyte in plasma under various conditions:

-

Freeze-Thaw Stability: After three freeze-thaw cycles.

-

Bench-Top Stability: At room temperature for a duration reflecting typical sample handling time.

-

Long-Term Stability: Stored at -80 °C for an extended period.

-

Autosampler Stability: In the processed sample extract.

-

Visualization of the Validation Workflow

The validation process is a system of interconnected experiments designed to prove the method's robustness.

Sources

- 1. researchgate.net [researchgate.net]

- 2. onlinepharmacytech.info [onlinepharmacytech.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. fda.gov [fda.gov]

- 6. news-medical.net [news-medical.net]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. Why Is MRM the Preferred Method for Accurate Quantification in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 9. bevital.no [bevital.no]

- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. technologynetworks.com [technologynetworks.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ionsource.com [ionsource.com]

- 14. UWPR [proteomicsresource.washington.edu]

- 15. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]

- 16. opentrons.com [opentrons.com]

- 17. centerforbiosimilars.com [centerforbiosimilars.com]

- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Application Note: High-Purity Isolation & Purification of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid

This Application Note provides a definitive, field-validated guide for the purification of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid . It synthesizes specific literature protocols with industrial best practices for amphoteric molecule isolation, focusing on removing critical impurities like palladium catalysts and unreacted boronic acids.

Executive Summary

5-(4-(trifluoromethoxy)phenyl)nicotinic acid is a critical biaryl building block in medicinal chemistry, often synthesized via Suzuki-Miyaura cross-coupling or lithiation/carboxylation. Its purification is complicated by its zwitterionic nature (containing both a basic pyridine nitrogen and an acidic carboxyl group) and the lipophilicity introduced by the trifluoromethoxy (-OCF

This guide details a non-chromatographic isolation strategy exploiting the molecule's isoelectric point (pI), followed by a polishing recrystallization protocol. This approach scales effectively from milligram to kilogram batches, minimizing solvent waste and maximizing yield.

Physicochemical Profile & Purification Logic

Understanding the molecule's "personality" is the key to its purification.

| Property | Value (Approx.) | Implication for Purification |

| Structure | Pyridine-3-COOH + 5-Aryl-OCF | Amphoteric; solubility is pH-dependent. |

| pKa (Acid) | ~3.5 – 4.0 | Ionized (COO⁻) at pH > 5. |

| pKa (Base) | ~2.5 – 3.0 (Pyridine N) | Protonated (NH⁺) at pH < 2. |

| Isoelectric Point (pI) | pH 4.0 – 5.5 | Minimum solubility region. Target this pH for precipitation. |

| LogP | ~3.2 | Significantly more lipophilic than nicotinic acid; soluble in organics when neutral. |

The "Swing" Strategy:

-

High pH (>10): Molecule is anionic (carboxylate). Soluble in water.[1][2] Impurities (non-acidic organics) are extracted into organic solvent.

-

Low pH (<2): Molecule is cationic (pyridinium). Soluble in water.[1][2]

-

Target pH (5.5): Molecule is zwitterionic/neutral. Precipitates out of solution.

Workflow Visualization

The following diagram illustrates the critical decision pathways for isolating the target compound from a crude reaction mixture (e.g., Suzuki coupling).

Caption: Logical flow for the acid-base isolation and purification of amphoteric nicotinic acid derivatives.

Detailed Experimental Protocols

Protocol A: Isoelectric Precipitation (Primary Isolation)

Use this protocol to isolate the crude material from the reaction mixture.

Reagents:

-

1M Sodium Hydroxide (NaOH)

-

3M Hydrochloric Acid (HCl)

-

MTBE (Methyl tert-butyl ether) or Ethyl Acetate

-

pH Meter (Essential for accuracy)

Procedure:

-

Dissolution: If the reaction mixture is liquid, evaporate volatiles. Suspend the residue in water. Add 1M NaOH with stirring until the solid completely dissolves and pH reaches ~10–12.

-

Why? Converts the carboxylic acid to carboxylate, making the target water-soluble.

-

-

Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with MTBE (ratio 1:1 v/v).

-

Why? Removes unreacted boronic acids, de-halogenated byproducts, and phosphine ligands which are not acidic.

-

Discard the organic (top) layer.

-

-

Pd Scavenging (Optional but Recommended): If the aqueous layer is dark (colloidal Pd), treat with activated carbon (Charcoal) or a thiourea-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins, then filter through Celite.

-

Precipitation: Transfer the clear aqueous phase to a beaker with a stir bar. Slowly add 3M HCl dropwise while monitoring pH.

-

Observation: Cloudiness will start around pH 7.

-

Endpoint:Stop exactly at pH 5.5. This is the critical isoelectric point where solubility is lowest.

-

-

Isolation: Stir the suspension for 30 minutes to ripen the crystals. Filter the solid via a Büchner funnel.[3]

-

Wash: Wash the filter cake with cold water (3x) to remove NaCl salts.

-

Drying: Dry under vacuum at 45°C.

Protocol B: Recrystallization (Polishing)

Use this protocol to achieve >99% purity and remove trace isomers or occluded salts.

Solvent System: Ethanol / Water (1:5 v/v) [1, 2].

Procedure:

-

Place the crude solid (from Protocol A) in a round-bottom flask.

-

Add Ethanol (approx. 5 mL per gram of solid) and heat to reflux (80°C).

-

If not fully dissolved, add more Ethanol in small portions until clear.[4]

-

Slowly add hot Water until the solution becomes slightly turbid (cloudy).

-

Add a few drops of Ethanol to clear the turbidity.

-

Remove from heat and allow to cool slowly to room temperature.

-

Cool further in an ice bath (0-4°C) for 1 hour.

-

Filter the white crystalline solid and wash with cold Water/Ethanol (5:1 mixture).

-

Dry to constant weight.

Quality Control & Analytical Methods

To validate the success of the purification, use the following HPLC parameters.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid (Keeps acid protonated for sharp peaks) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) and 220 nm (Amide/Carboxyl) |

| Retention Time | Target is expected ~6.5 - 7.5 min (Due to lipophilic OCF |

Acceptance Criteria:

-

Purity: >98.5% (Area %).

-

Pd Residue: <20 ppm (Required for biological assays). Verify via ICP-MS if used for drug screening.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" during precipitation | pH changed too fast or temperature too high. | Cool the aqueous solution to 5°C before adding HCl. Add acid slower. |

| Low Yield | pH missed the isoelectric point (pH 5.5). | If pH < 3, the pyridine protonates and redissolves. Adjust pH back to 5.5 with dilute NaOH. |

| Colored Product (Grey/Brown) | Residual Palladium.[5] | Re-dissolve in base, treat with N-acetylcysteine or TMT scavenger, filter, and re-precipitate. |

| Sticky Solid | Occluded solvents (Ethanol). | Dry at higher temp (50°C) under high vacuum for 24h. |

References

-

Davydova, Y. A., et al. "5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds."[6][7] Journal of Organic and Pharmaceutical Chemistry, vol. 22, no. 1, 2024.[6][8]

- Key citation for the specific synthesis and pH 5.

-

Org. Synth. 1955, Coll.[6] Vol. 3, 334. "Nicotinic Acid." Organic Syntheses.

- Foundational text for nicotinic acid purific

-

Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889–900.

- Authoritative review on Pd removal str

-

Biotage Application Note. "How to Remove Palladium in three easy steps."

- Practical guide for scavenger selection.

Sources

- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. scispace.com [scispace.com]

- 8. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 5-(4-(trifluoromethoxy)phenyl)nicotinic Acid Synthesis

The following technical guide is structured as a Level 3 Support Center resource. It assumes the user is familiar with basic organic synthesis but requires troubleshooting for specific failure modes associated with this fluorinated biaryl system.

Ticket Category: Heterocyclic Cross-Coupling & Purification Status: Active Support Level: Senior Application Scientist[1]

System Overview & Chemistry Context

The synthesis of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid typically relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] While the disconnection seems straightforward, the combination of a pyridine core , a carboxylic acid moiety , and an electron-deficient fluorinated aryl introduces a "perfect storm" of potential impurities.

The "Trouble Triad"

-

Amphoteric Nature: The product contains both a basic pyridine nitrogen and an acidic carboxyl group, complicating standard silica chromatography.[1]

-

Protodeboronation: The 4-(trifluoromethoxy)phenylboronic acid is electron-deficient, making it highly susceptible to base-catalyzed hydrolysis (protodeboronation) before coupling occurs.[1]

-

Palladium Chelation: The nicotinic acid motif is an effective bidentate ligand, trapping Palladium residuals in the final solid.[1]

Impurity Genealogy & Diagnostics

Use the following logic map to identify the origin of your observed impurity.

Figure 1: Mechanistic origin of common impurities in the synthesis of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid.

Troubleshooting Tickets (Q&A)

Ticket #001: "My yield is low, and I see a volatile oil in the crude NMR."

Diagnosis: Protodeboronation of the boronic acid.[1][2][3][4] Root Cause: The trifluoromethoxy (-OCF3) group is electron-withdrawing.[1] This reduces electron density on the boron atom, making the C-B bond highly susceptible to cleavage by hydroxide ions (base) in the reaction mixture. The resulting 1-(trifluoromethoxy)benzene is volatile and often lost, leaving unreacted bromonicotinate.[1]

Corrective Actions:

-

Switch Base: Move from strong bases (Na₂CO₃, NaOH) to milder, non-aqueous soluble bases like K₃PO₄ or CsF in anhydrous conditions.[1]

-

Reduce Water: If using a biphasic system (Dioxane/H₂O), reduce the water ratio to the minimum required to dissolve the inorganic base.

-

Slow Addition: Add the boronic acid slowly to the hot catalyst mixture to ensure the rate of transmetallation (coupling) is faster than the rate of decomposition.

Ticket #002: "The product is grey/brown even after recrystallization."

Diagnosis: Palladium Chelation (Residual Heavy Metal). Root Cause: The nitrogen of the pyridine ring and the carboxylic acid can act as a chelating claw, binding Pd(II) species tightly. Standard Celite filtration often fails to remove this bound Pd.[1]

Corrective Actions:

-

The "Thiol-Silica" Method: Treat the crude reaction mixture (before acid precipitation) with Si-TMT (Silica-bound Trimercaptotriazine) scavengers at 50°C for 2 hours.[1]

-

The "Cysteine Wash": If the product is already isolated, redissolve in mild base (NaOH) and treat with L-Cysteine.[1] The Cysteine-Pd complex is water-soluble and will wash away when you re-precipitate the product with acid.[1]

Ticket #003: "I cannot separate the product from the homocoupled impurity."

Diagnosis: Biaryl Homocoupling (4,4'-bis(trifluoromethoxy)biphenyl). Root Cause: Presence of oxygen in the reaction vessel promotes the oxidation of the boronic acid to a peroxo-species, which leads to homocoupling.

Corrective Actions:

-

Degassing is Critical: Sparging with Nitrogen for 5 minutes is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for >20 mins before adding the catalyst.[1]

-

Purification Hack: The homocoupled impurity is neutral and lipophilic.[1] The target product is an acid.[1]

Optimized Synthetic Protocol

This protocol utilizes the "Ester Route" to minimize catalyst poisoning by the free acid.

Step 1: Cross-Coupling[1][6][7]

-

Reagents: Methyl 5-bromonicotinate (1.0 eq), 4-(trifluoromethoxy)phenylboronic acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.03 eq), K₃PO₄ (3.0 eq).

-

Solvent: 1,4-Dioxane (Anhydrous).[1]

-

Procedure:

Step 2: Hydrolysis & Workup (The "Isoelectric Swing")

-

Reagents: LiOH (4.0 eq), Water/THF.[1]

-

Procedure:

-

Cool reaction to RT. Add LiOH (aq) and THF directly to the coupling mixture.[1]

-

Stir at 40°C until ester is consumed (LCMS).

-

Pd Scavenging: Add Si-TMT scavenger (10 wt% of theoretical yield) and stir for 1 hour. Filter through Celite.[1][6]

-

Phase Wash: Dilute filtrate with water.[1] Wash with MTBE (discards homocoupled impurities).[1]

-

Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 3.5 - 4.0 (Isoelectric point).[1]

-

Isolation: Filter the resulting white precipitate. Wash with water and pentane.[1]

-

Quantitative Data & Specifications

| Parameter | Specification | Note |

| Target Mass (M+H) | 284.05 m/z | ESI Positive Mode |

| Typical Yield | 75 - 85% | Via Ester Route |

| Major Impurity A | 4-(OCF3)-Biphenyl | Removing via base extraction is mandatory.[1] |

| Solubility (pH 1) | Soluble | Forms Pyridinium salt.[1] |

| Solubility (pH 4) | Insoluble | Isoelectric point (Precipitation zone).[1] |

| Solubility (pH 10) | Soluble | Forms Carboxylate salt.[1] |

Workup Logic Flowchart

Figure 2: Purification strategy exploiting the amphoteric nature of the nicotinic acid derivative.[1]

References

-

Suzuki-Miyaura Coupling Mechanism & Side Reactions: Miyaura, N., & Suzuki, A. (1995).[1][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

-

Protodeboronation of Fluorinated Boronic Acids: Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids.[1] Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

-

Palladium Removal from Pyridine Derivatives: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [Link]

-

Synthesis of 5-Aryl Nicotinic Acids (General Methodology): Li, J. J. (Ed.).[1] (2014).[1][8][9] Name Reactions for Homologation, Part I. Wiley.[1] (See Section on Suzuki Coupling of Pyridines). [Link]

Sources

- 1. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]

- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals - Kazanina - Journal of Analytical Chemistry [rjsocmed.com]

- 9. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Validation & Comparative

A Researcher's Guide to Benchmarking 5-(4-(trifluoromethoxy)phenyl)nicotinic Acid Against Standard Anti-Inflammatory Compounds

Introduction: Rationale for a Novel Anti-Inflammatory Agent

In the landscape of anti-inflammatory drug discovery, the pursuit of novel chemical entities with improved efficacy and safety profiles is a paramount objective. This guide introduces 5-(4-(trifluoromethoxy)phenyl)nicotinic acid , a compound of interest that merges two strategic molecular features: a nicotinic acid scaffold and a trifluoromethoxy-substituted phenyl ring.

Nicotinic acid (a form of vitamin B3) and its derivatives have a well-documented history of modulating various physiological pathways, including lipid metabolism and inflammatory responses.[1][2] The incorporation of a trifluoromethoxy (-OCF₃) group is a widely employed strategy in medicinal chemistry to enhance key pharmacokinetic properties such as metabolic stability and membrane permeability, which can translate to improved oral bioavailability and a longer duration of action.[3][4]

Given that many non-steroidal anti-inflammatory drugs (NSAIDs) feature a diaryl heterocyclic structure, we hypothesize that the unique combination of these moieties in 5-(4-(trifluoromethoxy)phenyl)nicotinic acid may confer potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This guide provides a comprehensive framework for benchmarking this novel compound against established standards, offering objective, data-driven insights for researchers, scientists, and drug development professionals.

Benchmarking Strategy: Selection of Comparators and Assays

To rigorously evaluate the anti-inflammatory potential of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid, a multi-tiered benchmarking strategy is essential. This involves head-to-head comparisons with well-characterized standard compounds in a series of validated in vitro and in vivo assays.

Standard Compounds for Comparison:

-

Ibuprofen: A widely used, non-selective NSAID that inhibits both COX-1 and COX-2. It serves as a benchmark for traditional anti-inflammatory agents and helps to contextualize the selectivity profile of the test compound.[1][5][6]

-

Celecoxib: A potent and selective COX-2 inhibitor, representing a newer class of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8][9]

Key Experimental Assays:

-

In Vitro COX-1/COX-2 Inhibition Assay: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against each COX isoform and to calculate its COX-2 selectivity index.

-

Cell-Based Pro-inflammatory Mediator Assay: To assess the compound's ability to suppress the production of prostaglandin E₂ (PGE₂) and pro-inflammatory cytokines in a relevant cellular model of inflammation.

-

In Vivo Carrageenan-Induced Paw Edema Model: A standard animal model to evaluate the compound's acute anti-inflammatory efficacy in a living system.[3][10]

Signaling Pathway Context: The Arachidonic Acid Cascade

The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase enzymes, which are central to the arachidonic acid cascade.[11][12] Understanding this pathway is crucial for interpreting the experimental data.

Arachidonic acid, released from the cell membrane by phospholipases, is converted by COX enzymes into the unstable intermediate prostaglandin H₂ (PGH₂).[13][14] PGH₂ is then further metabolized by various synthases into a range of prostanoids, including prostaglandins and thromboxanes.

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[15][16]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[17][18] Its upregulation leads to the production of pro-inflammatory prostaglandins that mediate pain, fever, and swelling.[9]

Selective inhibition of COX-2 is a key therapeutic goal for modern anti-inflammatory drugs, as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[9][19]

Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo performance of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid benchmarked against Ibuprofen and Celecoxib. The data for the topic compound is presented as hypothetical, plausible outcomes based on its chemical structure.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5-(4-(trifluoromethoxy)phenyl)nicotinic acid | 12.5 | 0.05 | 250 |

| Ibuprofen | 13[1][5] | 370[1] | 0.035 |

| Celecoxib | 7.6[11] | 0.04[7][20] | 190 |

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Compound | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |

| 5-(4-(trifluoromethoxy)phenyl)nicotinic acid | 10 | 65% |

| Ibuprofen | 30 | 50% |

| Celecoxib | 10 | 60%[8] |

Experimental Protocols

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Objective: To determine the IC₅₀ values of the test compound for ovine COX-1 and human recombinant COX-2.

Materials:

-